(1-Butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate is a chemical compound with the molecular formula C11H15F7O4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butoxy group, an oxo group, and a heptafluorobutanoate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate involves several steps. One common method includes the reaction of butyl alcohol with heptafluorobutyric anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound may be utilized in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate involves its interaction with molecular targets through its functional groups. The butoxy and oxo groups can participate in hydrogen bonding and other interactions, while the heptafluorobutanoate moiety provides unique electronic properties. These interactions can influence various biochemical pathways and processes, making this compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar compounds to 1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate include:
1-Butoxy-1-Oxo-2-Butanyl Butanoate: Lacks the fluorinated moiety, resulting in different chemical properties.
1-Butoxy-1-Oxo-2-Butanyl Pentafluorobutanoate: Contains fewer fluorine atoms, affecting its reactivity and applications.
1-Butoxy-1-Oxo-2-Butanyl Trifluorobutanoate: Even fewer fluorine atoms, leading to distinct differences in behavior and use. The uniqueness of 1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate lies in its heptafluorobutanoate group, which imparts specific electronic and steric properties that are not present in its analogs.
Properties
CAS No. |
55649-48-4 |
---|---|
Molecular Formula |
C12H15F7O4 |
Molecular Weight |
356.23 g/mol |
IUPAC Name |
(1-butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C12H15F7O4/c1-3-5-6-22-8(20)7(4-2)23-9(21)10(13,14)11(15,16)12(17,18)19/h7H,3-6H2,1-2H3 |
InChI Key |
UJDXPIGCZXMOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.